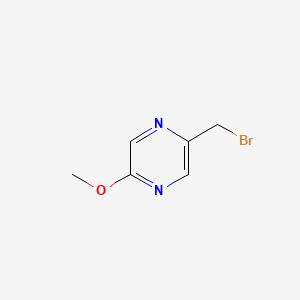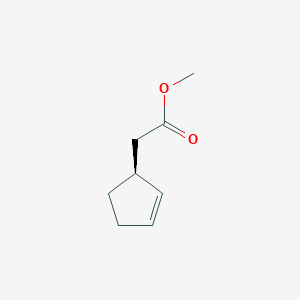![molecular formula C12H18O3 B13106263 Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-acetylbicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a derivative of bicyclo[222]octane, a structure found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and high enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction typically involves the use of an organic base to mediate the process, resulting in an open transition state that facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action can vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Another derivative of bicyclo[2.2.2]octane with an amino group instead of an acetyl group.
Bicyclo[2.2.2]octane-1-carboxylic acid: The parent compound without the methyl ester or acetyl group.
Uniqueness
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other bicyclo[2.2.2]octane derivatives.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(14)15-2/h3-8H2,1-2H3 |
InChIキー |
IJSQVHDPBAGLGW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12CCC(CC1)(CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


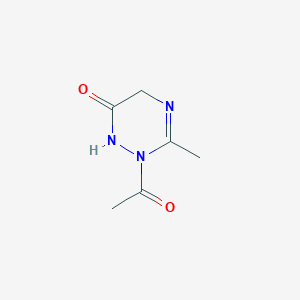
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
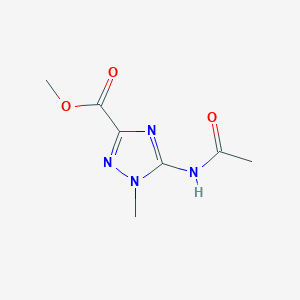

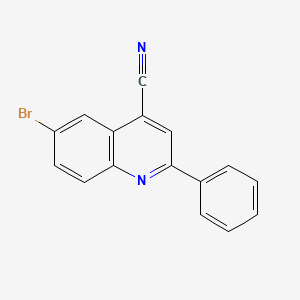

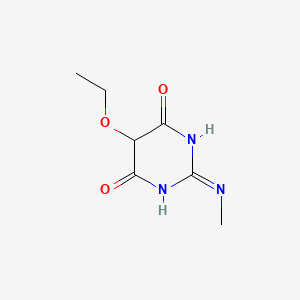
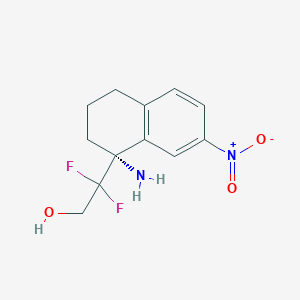
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
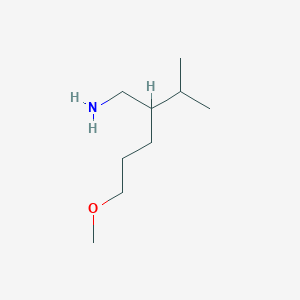
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
